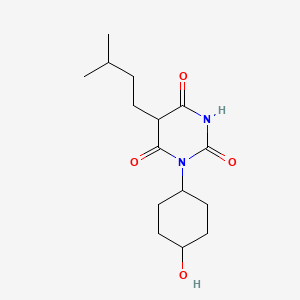![molecular formula C19H13NO2S B14166401 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- CAS No. 88735-49-3](/img/structure/B14166401.png)
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a thiazole ring and a methylphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2H-1-benzopyran-2-one under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy-
- 2H-1-Benzopyran-2-one, 3-methyl-
- 2H-1-Benzopyran-2-one, 7-hydroxy-3-(4-methylphenyl)-
Uniqueness
2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]- is unique due to the presence of both a thiazole ring and a methylphenyl group, which are not commonly found together in similar compounds. This unique structural combination contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
88735-49-3 |
|---|---|
分子式 |
C19H13NO2S |
分子量 |
319.4 g/mol |
IUPAC名 |
3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H13NO2S/c1-12-6-8-13(9-7-12)18-20-16(11-23-18)15-10-14-4-2-3-5-17(14)22-19(15)21/h2-11H,1H3 |
InChIキー |
ZHRZODHNWYHZIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
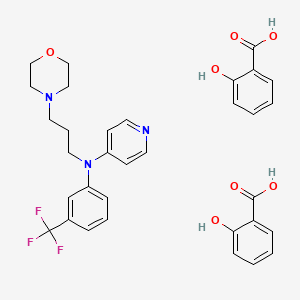

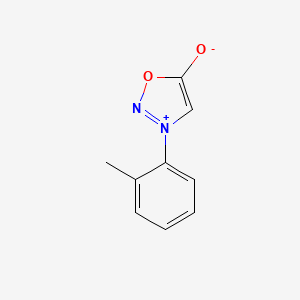
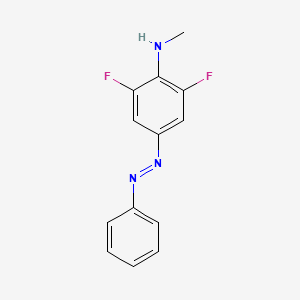
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
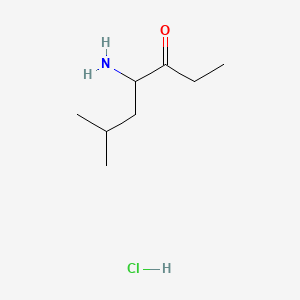
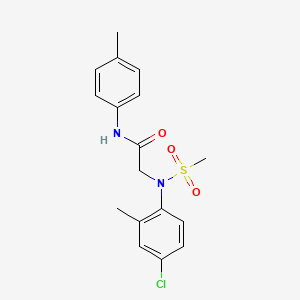
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
